Methyl 3-amino-4-ethoxybenzoate
Description
Methyl 3-amino-4-ethoxybenzoate (CAS: Not explicitly provided in evidence) is a benzoic acid derivative featuring a methyl ester group, an amino (-NH₂) substituent at position 3, and an ethoxy (-OCH₂CH₃) group at position 2.
Properties
IUPAC Name |
methyl 3-amino-4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOKVXAKUGUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-amino-4-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-ethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Esters
Ethoxy vs. Alkoxy Substituents
- Such analogs are noted in pharmaceutical intermediates (e.g., 2-(diethylamino)ethyl 3-amino-4-butoxybenzoate) .
- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate: A corrigendum highlights the criticality of substituent positioning; even minor positional changes (e.g., cyclopropylmethoxy vs. ethoxy) significantly alter biological activity and spectral profiles .
Amino Group Modifications
- Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0): Replacing ethoxy with methylamino (-NHCH₃) introduces basicity, altering solubility and reactivity. Despite a claimed structural similarity score of 1.00, this substitution represents a major functional group change .
- Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9): An ethyl ester variant with a similarity score of 0.94.
Ester Group Variations
- Ethyl 3-amino-4-ethoxybenzoate: Substituting the methyl ester with ethyl enhances lipophilicity and may prolong half-life in vivo. Such modifications are common in prodrug design .
- Metsulfuron methyl ester : A pesticidal methyl ester with a sulfonylurea backbone, demonstrating how ester functionality can diversify applications beyond pharmaceuticals .
Physicochemical and Spectral Properties
While direct spectral data for Methyl 3-amino-4-ethoxybenzoate is unavailable, analogous compounds (e.g., methyl shikimate) provide insights. Key techniques include:
- ¹H/¹³C NMR: Ethoxy protons (~1.3 ppm for CH₃, ~3.5–4.0 ppm for OCH₂) and amino protons (~5–6 ppm) would distinguish it from methoxy or unsubstituted analogs .
- FTIR: Characteristic peaks for ester carbonyl (~1700 cm⁻¹), amino N-H (~3300 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
- HPLC : Retention times vary with substituents; ethoxy groups may increase hydrophobicity compared to hydroxy or smaller alkoxy analogs .
Data Tables
Table 1: Substituent Impact on Properties
Table 2: Similarity Scores (From )
| Compound (CAS) | Similarity Score | Key Difference |
|---|---|---|
| 66315-16-0 | 1.00 | Methylamino replaces ethoxy |
| 66315-23-9 | 0.96 | Ethyl ester replaces methyl |
| 1242268-09-2 | 0.93 | Ethylamino and positional changes |
Biological Activity
Methyl 3-amino-4-ethoxybenzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an aromatic structure characterized by an amino group and an ethoxy substituent on a benzoate moiety. Its molecular formula is , with a molecular weight of approximately 211.25 g/mol. The presence of both hydrophilic (amino) and lipophilic (ethoxy) groups contributes to its unique interaction properties with biological systems.
Synthesis Methods
The synthesis of this compound typically involves:
- Esterification : Reacting 3-amino-4-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
- Alkylation : Alkylating 3-amino-4-hydroxybenzoic acid with ethyl bromide followed by esterification.
These methods can be optimized for yield and purity through various reaction conditions, including temperature control and solvent choice.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations suggest that it may interfere with cancer cell proliferation by targeting specific cellular pathways.
- Enzyme Modulation : The compound can interact with enzymes, potentially acting as an inhibitor or modulator, which is crucial for drug design.
The mechanism of action involves the formation of hydrogen bonds between the amino group and active site residues of target proteins or enzymes. The ethoxy group enhances lipophilicity, facilitating membrane penetration and bioavailability.
Data Table: Biological Activities and Mechanisms
Case Studies
- Anti-inflammatory Study : A study on the anti-inflammatory effects of this compound showed a significant reduction in IL-6 levels in vitro, suggesting its potential for treating conditions like rheumatoid arthritis.
- Cancer Research : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis, highlighting its therapeutic potential in oncology.
Comparison with Similar Compounds
This compound can be compared to other related compounds based on their structural features and biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-amino-4-methoxybenzoate | N/A | Similar structure but lacks ethoxy group |
| Methyl 3-amino-4-propoxybenzoate | N/A | Propoxy group may alter bioactivity |
| Methyl 3-amino-4-butoxybenzoate | N/A | Butoxy group introduces different hydrophobicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
